N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide
Description
N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-5-6(2-3-12-13-5)8(14)11-4-7(9)10/h2-3,7H,4H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBMKJIHSCUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide has several scientific research applications:
Biology: Its unique properties make it a candidate for studying biological interactions and mechanisms, especially in the context of enzyme inhibition and receptor binding.
Industry: In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific targets . This property is particularly useful in drug design, where the compound can act as a bioisostere for other functional groups, optimizing drug-target interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoroethylated molecules, such as N-(2,2-difluoroethyl)acrylamide and N-(2,2-difluoroethyl)isatin ketimines . These compounds share the difluoroethyl group, which imparts similar physicochemical properties.
Uniqueness
N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide is unique due to its specific structural arrangement, which combines the pyridazine ring with the difluoroethyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
